Enhanced Lipophilicity (LogP) Versus Des-Chloro Analog for Improved Membrane Permeability
The calculated partition coefficient (cLogP) of 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine is 3.10 . This is significantly higher than the cLogP of 2.10 for its direct analog lacking the 4-chloro substituent, 1-(3-chlorobenzyl)-1H-pyrazol-3-amine . The increased lipophilicity predicts enhanced passive membrane permeability and potentially greater blood-brain barrier penetration, which is a critical design consideration for CNS-targeted kinase inhibitors.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 3.10 |
| Comparator Or Baseline | 1-(3-chlorobenzyl)-1H-pyrazol-3-amine (cLogP = 2.10) |
| Quantified Difference | Δ +1.00 (a 10-fold increase in predicted partition ratio) |
| Conditions | In silico calculation using XLogP3 algorithm |
Why This Matters
Higher lipophilicity can be a decisive factor for scientists optimizing lead compounds for CNS penetration or cellular uptake, making this derivative a preferred choice over its less lipophilic des-chloro analog.
